Phosphoglyceroyl-ATP
Description
Phosphoglyceroyl-ATP is a specialized adenosine triphosphate (ATP) derivative characterized by the covalent attachment of a phosphoglyceroyl group to the ATP molecule. This modification positions it as a critical intermediate in metabolic pathways, particularly those involving phosphate transfer reactions. Evidence from enzymatic reactions (e.g., ADP + 3-Phospho-D-glyceroyl phosphate → ATP + 3-Phospho-D-glycerate) suggests its role in glycolysis or related processes, where it facilitates energy transfer and substrate phosphorylation . Structurally, it combines ATP’s core (adenine, ribose, and triphosphate) with a glyceroyl-phosphate moiety, enhancing its capacity to participate in biosynthetic or regulatory cascades .
Properties
CAS No. |
124199-67-3 |
|---|---|
Molecular Formula |
C13H21N5O19P4 |
Molecular Weight |
675.22 g/mol |
IUPAC Name |
2-[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[hydroxy-[hydroxy(phosphonooxy)phosphoryl]oxyphosphoryl]oxymethyl]oxolan-3-yl]oxy-hydroxyphosphoryl]oxyethyl hydrogen carbonate |
InChI |
InChI=1S/C13H21N5O19P4/c14-10-7-11(16-4-15-10)18(5-17-7)12-8(19)9(35-39(25,26)32-2-1-31-13(20)21)6(34-12)3-33-40(27,28)37-41(29,30)36-38(22,23)24/h4-6,8-9,12,19H,1-3H2,(H,20,21)(H,25,26)(H,27,28)(H,29,30)(H2,14,15,16)(H2,22,23,24)/t6-,8-,9-,12-/m1/s1 |
InChI Key |
TZLSNZNCXRZZCL-WOUKDFQISA-N |
SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)OP(=O)(O)OCCOC(=O)O)O)N |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)OP(=O)(O)OCCOC(=O)O)O)N |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)OP(=O)(O)OCCOC(=O)O)O)N |
Synonyms |
(PG-ATP)n oligo-phosphoglyceroyl-ATP oligophosphoglyceroyl-ATP PG-ATP phosphoglyceroyl-adenosine triphosphate phosphoglyceroyl-ATP purinogen |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Similar ATP Derivatives
Structural and Functional Differences
Phosphoglyceroyl-ATP belongs to a broader class of ATP derivatives modified with distinct functional groups. Below is a comparative analysis of its key features against similar compounds:
*Note: this compound’s molecular formula is inferred from ATP (C₁₀H₁₆N₅O₁₃P₃) + phosphoglyceroyl (C₃H₅O₆P).
Key Observations:
- This compound uniquely integrates a three-carbon glyceroyl-phosphate chain, enabling its participation in central carbon metabolism (e.g., substrate-level phosphorylation in glycolysis) .
- Fluorescein Alkynylamino-ATP serves as a detection tool due to its fluorescein tag, contrasting with this compound’s metabolic role .
- Phosphoribosyladenosine Triphosphate and Pyridoxal 5'-Triphosphoadenosine are involved in nucleotide and coenzyme pathways, respectively, highlighting the functional diversity of ATP derivatives .
Mechanistic Roles in Metabolic Pathways
This compound is implicated in reactions such as:
ATP Synthesis: Acts as a phosphate donor in the conversion of ADP to ATP via 3-phosphoglyceroyl phosphate .
Substrate Channeling: Unlike Phosphoenolpyruvate (PEP), which directly transfers phosphate to ADP, this compound may stabilize high-energy intermediates in multi-step pathways .
In contrast, Fluorescein Alkynylamino-ATP lacks enzymatic activity but is used to track ATP-binding proteins in real-time assays .
Stability and Reactivity
- This compound : Likely exhibits moderate stability under physiological pH, akin to ATP. Its phosphoglyceroyl group may increase solubility in aqueous environments.
- Phosphoribosyladenosine Triphosphate: The ribosyl group enhances specificity for nucleotide-binding enzymes but reduces stability due to hydrolysis susceptibility.
- Fluorescein Alkynylamino-ATP: Photolabile due to the fluorescein moiety, requiring protection from light in experimental settings .
Research Implications and Gaps
While this compound’s role in metabolism is inferred from reaction pathways , explicit studies on its kinetics, regulation, and interaction partners are scarce. Comparative studies with analogs like Pyridoxal 5'-Triphosphoadenosine could elucidate evolutionary adaptations in ATP utilization. Further structural characterization (e.g., crystallography) is needed to resolve its exact binding modes and catalytic mechanisms.
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